molecular formula C20H25N3OS B2930463 3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450340-31-5

3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2930463
CAS No.: 450340-31-5
M. Wt: 355.5
InChI Key: HKZXNPFWNDRJSR-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a cyclopentylpropanamide moiety at position 2. The cyclopentyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-14-6-9-16(10-7-14)23-20(17-12-25-13-18(17)22-23)21-19(24)11-8-15-4-2-3-5-15/h6-7,9-10,15H,2-5,8,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZXNPFWNDRJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups to the compound.

Scientific Research Applications

3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Thieno-pyrazole vs. Pyridazinone Derivatives

The target compound’s thieno[3,4-c]pyrazole core differs significantly from pyridazinone derivatives reported in earlier studies (e.g., Dogruer et al., 2007; Gökçe et al., 2009). Pyridazinones exhibit planar aromatic systems with two nitrogen atoms, enabling hydrogen bonding and π-π stacking.

Substituent Effects on Activity

Amide Chain Length and Aromatic Substituents

Compound Name Core Structure Substituents Biological Activity (EC₅₀ or IC₅₀) Reference
Target Compound Thieno-pyrazole 3-cyclopentylpropanamide, 4-methylphenyl Not reported
6-phenyl-3(2H)-pyridazinon-2-propionamide (Gökçe et al., 2009) Pyridazinone 6-phenyl, propanamide Analgesic (EC₅₀: 12.8 μM), Anti-inflammatory (IC₅₀: 18.3 μM)
2-[5,6-diphenylpyridazinone]acetamide (Dogruer et al., 2007) Pyridazinone Acetamide, 5,6-diphenyl Analgesic (ED₅₀: 25 mg/kg), Anti-inflammatory (ED₅₀: 30 mg/kg)
CHEMENU compound (Naphthalen-2-yloxy analog) Thieno-pyrazole 2-(naphthalen-2-yloxy)acetamide, 4-methylphenyl No activity data (commercial product)
  • Aromatic Substituents: The 4-methylphenyl group in the target compound mirrors substituents in pyridazinone derivatives (e.g., 4-methylphenyl in Gökçe et al., 2009), which are associated with enhanced anti-inflammatory activity. The cyclopentyl group, however, introduces steric bulk and lipophilicity, possibly altering selectivity or bioavailability compared to phenyl-substituted analogs .

Pharmacological Implications

While pyridazinone derivatives demonstrate measurable analgesic and anti-inflammatory activities (EC₅₀/IC₅₀ in low micromolar ranges), the thieno-pyrazole scaffold’s sulfur atom and fused ring system may confer distinct electronic properties. For example, thieno-pyrazoles could exhibit stronger interactions with cysteine residues in enzyme active sites or improved metabolic stability due to reduced oxidative susceptibility . The CHEMENU compound’s naphthalen-2-yloxy substituent highlights the scaffold’s versatility for accommodating bulky aromatic groups, though this may compromise solubility compared to the cyclopentylpropanamide moiety .

Biological Activity

3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C20H25N3OS
  • Molecular Weight : 357.49 g/mol
  • IUPAC Name : this compound
  • CAS Number : 450340-31-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets are still under investigation but may include:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are often implicated in drug action.
  • Enzymatic Pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antiparasitic Activity : Preliminary studies suggest potential antiparasitic effects against strains such as Trypanosoma and Leishmania. Compounds with similar thieno[3,4-c]pyrazole structures have shown moderate to high efficacy against these parasites.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by modulating the immune response and inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : There is ongoing research into the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the thieno[3,4-c]pyrazole class:

StudyFindings
Demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antiparasitic activity against Plasmodium falciparum, with IC50 values ranging from 1.0 to 9.5 µM.
Investigated the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in vitro, showing reduced levels of TNF-alpha and IL-6 in activated macrophages.
Reported cytotoxic effects of similar compounds on cancer cell lines, indicating potential for further development as anticancer agents.

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